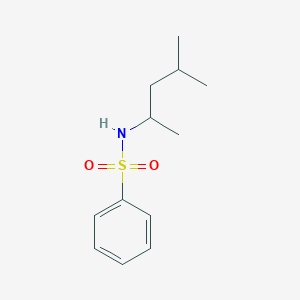

N-(1,3-dimethylbutyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2S |

|---|---|

Molecular Weight |

241.35 g/mol |

IUPAC Name |

N-(4-methylpentan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H19NO2S/c1-10(2)9-11(3)13-16(14,15)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |

InChI Key |

HOTWSKFALOQVGX-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)NS(=O)(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 1,3 Dimethylbutyl Benzenesulfonamide

Established Synthetic Pathways for Benzenesulfonamide (B165840) Core Structures

The construction of the benzenesulfonamide moiety is a cornerstone of sulfonamide synthesis. Historically, this has been achieved through robust, albeit often harsh, chemical reactions. More recently, advanced catalytic systems have been developed to improve efficiency, selectivity, and functional group tolerance.

The most traditional and widely practiced method for preparing benzenesulfonamides involves the reaction of a primary or secondary amine with benzenesulfonyl chloride. This reaction is a standard nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

The precursor, benzenesulfonyl chloride, can be synthesized through several established industrial methods:

Chlorosulfonation of Benzene (B151609) : This involves the direct reaction of benzene with an excess of chlorosulfonic acid. orgsyn.org The reaction is typically maintained at a controlled temperature to manage its exothermic nature. A significant side product can be diphenylsulfone. orgsyn.org

Reaction with Phosphorus Pentachloride or Phosphorus Oxychloride : In this method, benzenesulfonic acid or its salts are heated with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) to replace the hydroxyl group of the sulfonic acid with a chlorine atom. orgsyn.org When using PCl₅, the mixture is heated to 170–180°C for several hours. orgsyn.org

Diazotization of Anilines : A versatile method for preparing substituted benzenesulfonyl chlorides involves the diazotization of a substituted aniline (B41778) using sodium nitrite in an acidic medium, followed by a chlorosulfonation reaction. nih.gov

Once the benzenesulfonyl chloride is obtained, it is reacted with an amine, in this case, 1,3-dimethylbutylamine (B105974), typically in the presence of a base like aqueous ammonia or sodium hydroxide (B78521), to yield the corresponding N-substituted benzenesulfonamide. google.comgoogle.com

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chlorosulfonation | Benzene, Chlorosulfonic Acid | 20-25°C | Direct, common industrial method | Formation of diphenylsulfone byproduct, use of excess strong acid orgsyn.org |

| Phosphorus Halide Reaction | Sodium Benzenesulfonate, PCl₅ or POCl₃ | Heated to 170-180°C orgsyn.org | Established laboratory procedure orgsyn.org | High temperatures, use of corrosive phosphorus reagents |

| Sandmeyer-type Reaction | Aniline, NaNO₂, HCl, SO₂, CuCl | Low temperatures for diazotization nih.gov | Good for substituted anilines, versatile | Multi-step process |

Modern organic synthesis has increasingly turned to palladium-catalyzed cross-coupling reactions for their mild conditions and high functional group tolerance. researchgate.net These methods provide powerful alternatives for constructing C–S and S–N bonds, which are central to benzenesulfonamide structures.

One significant advancement is the palladium-catalyzed Suzuki-Miyaura cross-coupling to prepare arylsulfonyl chlorides. This process uses arylboronic acids and a sulfur dioxide surrogate, like phenyl chlorosulfate, to form the desired sulfonyl chloride. nih.gov This approach is particularly valuable because it allows for the synthesis of complex, substituted arylsulfonyl chlorides that are difficult to access through traditional electrophilic aromatic substitution, which often yields mixtures of isomers. nih.gov The resulting sulfonyl chloride intermediates can then be derivatized in situ with an amine to form the final sulfonamide product. nih.gov

Another innovative strategy involves the dual copper and visible light-catalyzed coupling of phenylsulfinic acid derivatives and aryl azides. nih.gov This redox-neutral pathway constructs the S(O)₂–N bond under mild conditions, avoiding the use of potentially genotoxic aromatic amines often employed in classical methods. nih.gov While not a direct palladium-mediated reaction, it exemplifies the trend towards modern, milder catalytic systems for sulfonamide synthesis.

| Precatalyst | Associated Ligand | Observed Yield of Arylsulfonyl Chloride (%) |

|---|---|---|

| P2 | t-BuDavePhos (L2) | 80 |

| P5 | PhCPhos (L5) | 82 |

| P7 | t-BuXPhos (L7) | 72 |

Targeted Synthesis of N-(1,3-dimethylbutyl)benzenesulfonamide and Related Structures

The direct synthesis of this compound follows the classical pathway: the reaction between benzenesulfonyl chloride and 1,3-dimethylbutylamine. The key challenges in synthesizing more complex or substituted analogues lie in controlling the placement of functional groups on the benzene ring and optimizing the coupling reaction to maximize yield and purity.

The regioselective synthesis of substituted this compound hinges on the preparation of the appropriately substituted benzenesulfonyl chloride precursor. As mentioned, palladium-catalyzed coupling reactions offer a significant advantage over classical electrophilic aromatic substitution by providing inherent regioselectivity. nih.gov By starting with a specific arylboronic acid, the sulfonyl chloride group can be installed at a predetermined position, which is then carried through to the final product after reaction with 1,3-dimethylbutylamine. This avoids the formation of ortho/para isomers common in Friedel-Crafts type reactions.

Furthermore, methods have been developed for the regioselective synthesis of N-sulfonyl amidines from thioamides and sulfonyl azides, demonstrating that regiocontrol is a key focus in modern sulfonamide chemistry. researchgate.netnih.gov

Detailed information on the specific synthesis and application of the intermediate N-Boc-2-(2-hydroxy-3,3-dimethylbutyl)benzenesulfonamide is not available in the provided search results. This type of structure, featuring a Boc-protected amine and a hydroxylated side chain, would likely serve as a versatile building block in the synthesis of more complex pharmaceutical targets, allowing for further chemical modification at multiple sites.

Optimizing the reaction conditions is crucial for achieving high yield and purity in the synthesis of this compound and its derivatives. Key parameters that are typically varied include the choice of catalyst, solvent, base, and temperature. kennesaw.edu

For instance, in the dual copper and visible-light-catalyzed synthesis of benzenesulfonamides, a systematic optimization of conditions was performed. nih.govresearchgate.net It was found that the choice of copper source, photocatalyst, and solvent dramatically impacted the reaction yield.

| Copper Source | Photocatalyst | Solvent | Yield (%) |

|---|---|---|---|

| Cu(OAc)₂ | Ir(ppy)₃ | CH₃CN | 12 |

| CuCN | Ir(ppy)₃ | CH₃CN | 91 |

| CuCN | Ir(ppy)₃ | DMSO | 85 |

| CuCN | Ir(ppy)₃ | DCM | 74 |

| CuCN | Ru(bpy)₃Cl₂ | CH₃CN | 82 |

The data shows that using CuCN as the copper source and Ir(ppy)₃ as the photocatalyst in acetonitrile (CH₃CN) solvent provided the highest yield of 91%. nih.gov Similar optimization principles would be applied to the synthesis of this compound, whether through classical or modern methods. This could involve screening different bases, solvents (e.g., toluene, N-methylpyrrolidone), and catalysts to find the ideal conditions that favor product formation and minimize side reactions. google.com

Chemical Derivatization and Structural Modification of this compound

While specific examples pertaining to this compound are absent from the available literature, this section outlines general principles and common strategies employed for the derivatization of analogous benzenesulfonamide compounds. These methodologies could theoretically be applied to modify this compound for various research purposes.

Strategies for Functionalizing the Benzenesulfonamide Ring System

The benzenesulfonamide scaffold offers several sites for chemical modification. The aromatic ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. Common transformations include:

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br, -I) can serve as a handle for further cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO2) can be subsequently reduced to an amino group (-NH2), providing a point for further derivatization.

Sulfonation: The addition of a sulfonic acid group (-SO3H) can modify the solubility and electronic properties of the molecule.

Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups onto the aromatic ring.

These reactions are foundational in medicinal chemistry for creating libraries of compounds with diverse properties.

Introduction of Diverse Substituents for Modulating Chemical and Biological Properties

The properties of a benzenesulfonamide compound can be finely tuned by the nature of the substituents on the aromatic ring. The electronic and steric properties of these substituents can influence the molecule's acidity, lipophilicity, and ability to interact with biological targets. For instance, the addition of electron-withdrawing groups can increase the acidity of the sulfonamide N-H bond, which may be crucial for binding to certain enzymes. Conversely, the introduction of lipophilic groups can enhance membrane permeability.

Table 1: Potential Substituents and Their Effects on Benzenesulfonamide Properties

| Substituent | Potential Effect on Properties |

| Halogens (-F, -Cl, -Br) | Increased lipophilicity, potential for halogen bonding |

| Nitro (-NO2) | Strong electron-withdrawing group, increases acidity |

| Amino (-NH2) | Electron-donating group, can act as a hydrogen bond donor/acceptor |

| Alkyl (-CH3, -C2H5) | Increased lipophilicity, steric bulk |

| Methoxy (-OCH3) | Electron-donating group, can influence conformation |

This table is illustrative and based on general principles of medicinal chemistry, as no specific data for this compound was found.

Synthesis of Hybrid Compounds Incorporating this compound Moieties

The synthesis of hybrid molecules, where two or more pharmacophores are linked together, is a common strategy in drug discovery to develop compounds with novel or enhanced biological activities. While no hybrid compounds specifically incorporating the this compound moiety have been reported in the searched literature, general synthetic approaches often involve linking the benzenesulfonamide core to other biologically active scaffolds. This can be achieved by functionalizing either the aromatic ring or the sulfonamide nitrogen and then coupling it with another molecule of interest. For example, a common strategy involves incorporating heterocyclic rings, such as thiazoles or triazoles, which are known to possess a wide range of biological activities.

Mechanistic Investigations of Biological Activities Associated with N 1,3 Dimethylbutyl Benzenesulfonamide Structures

Enzyme Inhibition Mechanisms

The benzenesulfonamide (B165840) scaffold is a key pharmacophore that interacts with a variety of enzymes. The mechanisms of these interactions are diverse and isoform-specific, leading to a range of biological effects.

Benzenesulfonamide derivatives are renowned for their potent inhibition of human carbonic anhydrase (hCA) isoforms. The primary mechanism involves the binding of the deprotonated sulfonamide group (SO2NH-) to the zinc ion (Zn2+) located in the enzyme's active site, displacing the catalytic zinc-bound water molecule or hydroxide (B78521) ion. nih.gov This interaction blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov

The affinity and selectivity of these inhibitors vary significantly across different CA isoforms, influenced by the "tail" portion of the molecule (the part other than the zinc-binding benzenesulfonamide group). tandfonline.com These tails can form additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site, dictating the inhibitor's potency and isoform specificity. nih.govmdpi.com

hCA I and II (Cytosolic Isoforms): These are considered ubiquitous, off-target isoforms for many applications. nih.gov Many benzenesulfonamide derivatives show moderate to potent inhibition against hCA I and II. nih.govacs.org For instance, some novel series exhibit inhibitory activity in the low to medium nanomolar range. acs.orgnih.gov Specifically, certain derivatives with acetamide (B32628) linkers or particular phenyl substitutions have been identified as weak inhibitors of hCA I, while others with bis-ureido moieties or pyrazoline links show potent inhibition. acs.orgnih.govnih.gov Compound 11 from a bis-ureido series showed potent inhibition of hCA II with a Ki of 4.4 nM. nih.gov

hCA IV (Membrane-Bound Isoform): As a transmembrane isoform, hCA IV is a target for specific therapeutic areas. nih.gov Studies on benzenesulfonamide derivatives incorporating nitrogenous bases have investigated their inhibitory effects on hCA IV. nih.gov

hCA VII (Cytosolic Isoform): This isoform is implicated in epileptogenesis, making its selective inhibition a therapeutic strategy. acs.org Certain benzenesulfonamide derivatives have demonstrated selective, nanomolar-range inhibition of hCA VII. acs.orgnih.gov

hCA IX (Transmembrane, Tumor-Associated Isoform): hCA IX is overexpressed in many solid tumors and is a key target for anticancer agents. nih.govnih.gov Many benzenesulfonamide derivatives have been specifically designed to target this isoform, showing low nanomolar to subnanomolar inhibitory constants. nih.govacs.org The selectivity for hCA IX over cytosolic isoforms like hCA I and II is a critical aspect of drug design. nih.gov For example, aryl thiazolone-benzenesulfonamides 4e , 4g , and 4h showed excellent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating remarkable selectivity over CA II. nih.gov Similarly, pyrazoline-linked benzenesulfonamides and derivatives with nitrogenous bases have proven to be effective hCA IX inhibitors. nih.govnih.gov

Table 1: Inhibition Constants (Kᵢ) of Selected Benzenesulfonamide Derivatives Against hCA Isoforms

| Compound Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| Pyrazoline-linked (19, 21, 22) | - | - | 5.5-37.0 nM | - | nih.gov |

| Pyrazoline-linked (20-22, 30) | - | - | - | 7.1-10.1 nM | nih.gov |

| Bis-ureido-substituted (11) | - | 4.4 nM | 6.73 nM | 7.39 nM | nih.gov |

| Bis-ureido-substituted (19) | - | - | 8.92 nM | 5.02 nM | nih.gov |

| Tetrafluorobenzenesulfonamides | 41.5-1500 nM | 30.1-755 nM | 1.5-38.9 nM | 0.8-12.4 nM | nih.gov |

| 4-thioureidobenzenesulfonamide | 13.3–87.6 nM | 5.3–384.3 nM | - | - | mdpi.com |

Note: This table presents a selection of findings; inhibitory activities are highly dependent on the specific derivative's structure. The '-' indicates data not provided in the cited source.

Benzenesulfonamide structures also function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.

Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor tyrosine kinase whose overexpression is linked to the growth and invasion of cancer cells, including glioblastoma. nih.gov The binding of its ligand, nerve growth factor (NGF), activates downstream pathways like Ras/MAP Kinase and PI3 Kinase. nih.gov Benzenesulfonamide derivatives have been identified as TrkA inhibitors. The proposed mechanism involves the compound binding to the kinase domain, thereby blocking its phosphorylation activity and subsequent downstream signaling. For example, the benzenesulfonamide analog AL106 was found to exhibit significant cytotoxic effects in TrkA-overexpressing glioblastoma cells, suggesting that its anticancer activity is mediated through the inhibition of TrkA. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Small-molecule sulfonamide derivatives can inhibit VEGFR-2. The mechanism involves the inhibitor binding to the ATP-binding site within the kinase domain of the receptor. rsc.org This binding event prevents the autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. nih.govrsc.org The structure-activity relationship for these inhibitors often requires a specific pharmacophore arrangement that interacts with key residues, such as the Asp-Phe-Gly (DFG) motif, in the kinase domain. rsc.org A compound bearing a para-sulfonamide substitution showed a decrease in VEGFR-2 inhibitory activity, while replacing a chlorine atom with a fluorine atom on the phenyl ring significantly enhanced it. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that degrade the neurotransmitter acetylcholine. who.int Their inhibition is a key strategy for treating Alzheimer's disease. Benzenesulfonamide derivatives have shown potent inhibitory activity against both enzymes. who.intnih.gov For example, N-substituted derivatives of brominated 2-phenitidine benzenesulfonamide were identified as valuable inhibitors of both AChE and BChE. who.int The mechanism involves the inhibitor binding to the active site of the enzyme, preventing substrate access. Molecular docking studies of some derivatives have shown interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues like Trp82 and Ser287 in the BChE active site. mdpi.com Some derivatives have been identified as reversible, noncompetitive inhibitors of BChE. mdpi.com

Glycosidases: Enzymes like α-amylase and α-glucosidase are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes. nih.gov Certain sulfonamide derivatives have demonstrated significant inhibitory potential against these enzymes. For example, a series of novel sulfonamides showed excellent inhibitory activity against α-glucosidase, with some compounds being more potent than the reference drug acarbose. nih.gov The mechanism involves the inhibitor competing with the natural carbohydrate substrate for binding to the enzyme's active site. Structure-activity relationship studies revealed that an unsubstituted phenyl ring on the sulfonamide scaffold resulted in the best α-glucosidase inhibitory activity. nih.gov

There is currently insufficient specific data in the provided search results regarding the inhibition of Tyrosinase by N-(1,3-dimethylbutyl)benzenesulfonamide or its close analogs.

Table 2: Inhibitory Activity of Benzenesulfonamide Derivatives Against Cholinesterases and Glycosidases

| Enzyme Target | Compound Series | Inhibition Metric | Value Range | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Amine sulfonamides (10, 10i) | Kᵢ | 2.26 ± 0.45 - 3.57 ± 0.97 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Benzothiazolone derivatives (M13) | IC₅₀ | 1.21 µM | mdpi.com |

| α-Glucosidase | Amine sulfonamides (10, 10i) | Kᵢ | 95.73 ± 13.67 - 102.45 ± 11.72 µM | nih.gov |

| α-Glucosidase | Novel sulfonamides (3a, 3b, 3h, 6) | IC₅₀ | 19.39 - 25.57 µM | nih.gov |

| α-Amylase | Novel sulfonamides (3a, 3b, 3h, 6) | IC₅₀ | 35.19 - 49.31 µM | nih.gov |

Note: This table summarizes findings from different studies on various benzenesulfonamide derivatives.

Smyd3 (SET and MYND domain-containing protein 3) is a protein lysine (B10760008) methyltransferase that is overexpressed in various cancers and plays a role in cell growth. cerradopub.com.brresearchgate.net Theoretical and biological studies have identified benzenesulfonamide derivatives as potential inhibitors of Smyd3. cerradopub.com.brresearchgate.net The proposed mechanism is the binding of these derivatives to the Smyd3 protein, which interferes with its methyltransferase activity. cerradopub.com.br

Molecular docking studies have evaluated the theoretical interaction between various benzenesulfonamide derivatives and the Smyd3 protein (using the 7o2c protein data bank file). cerradopub.com.brresearchgate.net These studies indicate that specific derivatives can bind to the protein with a lower inhibition constant (Ki) compared to known inhibitors, suggesting they could be effective alternatives for inhibiting Smyd3 and thereby reducing cancer cell growth. cerradopub.com.brresearchgate.net For instance, derivatives bearing an N-thiazole benzenesulfonamide moiety have been synthesized and evaluated, showing varying degrees of Smyd3 inhibition. researchgate.net

The interaction between benzenesulfonamide-based inhibitors and their target enzymes is a dynamic process governed by specific molecular interactions that determine the type and potency of inhibition.

Interaction Dynamics: X-ray crystallography and molecular docking studies have provided detailed insights into these interactions. With carbonic anhydrases, the sulfonamide's nitrogen atom binds directly to the active site's zinc ion, while the sulfonamide's oxygen atoms often form hydrogen bonds with the backbone nitrogen of residue Thr199. nih.gov The tail portion of the inhibitor is stabilized by hydrophobic and van der Waals interactions with surrounding residues such as Val121, Leu198, and Phe131. nih.gov For VEGFR-2, inhibitors are designed to fit into the ATP-binding pocket, interacting with the DFG motif. rsc.org In the case of cholinesterases, interactions can include hydrogen bonds with residues like Ser287 and π-π stacking with aromatic residues such as Trp82 in the active site gorge. mdpi.com

Inhibition Types: Benzenesulfonamide derivatives can act through different modes of inhibition. Their action on carbonic anhydrases is typically described as reversible inhibition. youtube.com For other enzymes, they often act as reversible competitive inhibitors, where the inhibitor and the natural substrate compete for the same binding site. youtube.com However, noncompetitive inhibition has also been observed, as seen with a benzothiazolone derivative that acts as a reversible noncompetitive inhibitor of BChE. mdpi.com In this mode, the inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency.

Receptor Binding and Signaling Pathway Modulation

The inhibition of enzymes by this compound and its analogs directly leads to the modulation of critical cellular signaling pathways. The primary mechanism is not typically direct binding to a signaling receptor but rather the downstream consequence of inhibiting a key enzyme within a pathway.

Modulation of Angiogenesis Pathways: By inhibiting VEGFR-2, benzenesulfonamide derivatives block the signaling cascade responsible for angiogenesis. nih.gov VEGFR-2 activation by its ligand, VEGF, normally triggers a cascade involving the autophosphorylation of the receptor and activation of downstream pathways that lead to endothelial cell survival, proliferation, and migration. nih.govrsc.org The binding of a sulfonamide inhibitor to the VEGFR-2 kinase domain effectively shuts down this entire process, making it a key strategy in anti-cancer therapy. nih.gov

Modulation of Cancer Proliferation Pathways: The inhibition of TrkA by benzenesulfonamide analogs directly impacts cell growth and survival pathways. nih.gov TrkA activation normally triggers the Ras/MAPK and PI3K/Akt signaling cascades, which are central to cell proliferation, differentiation, and survival. By inhibiting TrkA, these compounds can effectively downregulate these pathways, leading to cytotoxic effects in cancer cells that overexpress the receptor. nih.gov

Modulation of pH-regulating Pathways in Tumors: The inhibition of tumor-associated carbonic anhydrase IX (CA IX) has profound effects on the tumor microenvironment. nih.gov CA IX activity helps tumor cells maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes tumor invasion and metastasis. nih.gov By inhibiting CA IX, benzenesulfonamide-based drugs disrupt this pH regulation, leading to intracellular acidification and apoptosis of tumor cells. This mechanism can induce apoptosis, as demonstrated by compound 4e , which significantly increased annexin (B1180172) V-FITC staining in breast cancer cells. nih.gov

Antagonism of Voltage-Gated Sodium Channels (e.g., NaV1.1, NaV1.2, NaV1.6) and Related Ion Channels

The benzenesulfonamide scaffold is a recognized pharmacophore in the development of inhibitors for voltage-gated sodium channels (NaVs), which are crucial for the initiation and propagation of action potentials in excitable cells. acs.orgebi.ac.uk While specific research on the direct interaction of this compound with NaV channels is not extensively documented in the reviewed literature, studies on related benzenesulfonamide-based compounds provide insight into the potential mechanisms of action.

Research has focused on designing benzenesulfonamide derivatives as potent and selective inhibitors of specific NaV isoforms, such as NaV1.7, a key target in pain signaling. nih.gov The mechanism of antagonism for these inhibitors generally involves binding to the channel protein, thereby blocking the passage of sodium ions and reducing neuronal excitability. Structure-activity relationship (SAR) studies on these compounds aim to optimize potency and selectivity while minimizing off-target effects, such as inhibition of cytochrome P450 enzymes. nih.gov The design of such inhibitors often involves modifying substituents on the benzene (B151609) ring and the sulfonamide nitrogen to enhance binding affinity and tailor selectivity for different NaV subtypes. nih.govnih.gov

Table 1: Examples of Benzenesulfonamide Derivatives and their Investigated Biological Targets

Compound Class Investigated Target Potential Therapeutic Area Reference Benzenesulfonamide-based inhibitors NaV1.7 Pain acs.org Benzenesulfonamide derivatives α- and β-adrenergic receptors Hypertension N-acyl-N-alkyl/aryl sulfonamides Endogenous proteins (e.g., FKBP12) Protein modification/inhibition nih.gov Benzenesulfonamide-containing phenylalanine derivatives HIV-1 Capsid Antiviral nih.gov

Activation Mechanisms of Nuclear Receptors, such as Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a xenobiotic sensor that regulates the expression of genes involved in the metabolism and detoxification of foreign substances. wikipedia.orgfrontiersin.org The activation of PXR is a ligand-dependent process. nih.gov

The general mechanism of PXR activation proceeds as follows:

Ligand Binding: A suitable ligand, which can be an endogenous molecule (like certain steroids or bile acids) or an exogenous compound (like a drug or environmental pollutant), enters the cell and binds to the ligand-binding domain (LBD) of PXR, which is primarily located in the cytoplasm. wikipedia.orgnih.gov

Conformational Change and Translocation: Ligand binding induces a conformational change in the PXR protein. This change facilitates the release of corepressor proteins and allows PXR to translocate from the cytoplasm into the nucleus. nih.gov

Heterodimerization: Inside the nucleus, the activated PXR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). wikipedia.orgnih.gov

DNA Binding and Gene Transcription: This PXR/RXR heterodimer binds to specific DNA sequences known as PXR response elements (PXREs), located in the promoter regions of target genes. nih.govfrontiersin.org This binding recruits coactivator proteins, which in turn initiates the transcription of genes encoding Phase I (e.g., CYP3A4) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, as well as drug transporters (e.g., MDR1). wikipedia.orgfrontiersin.orgnih.gov

While a vast array of structurally diverse compounds can activate PXR, the available scientific literature did not specifically identify this compound as a PXR agonist.

Computational and Theoretical Studies in N 1,3 Dimethylbutyl Benzenesulfonamide Research

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a benzenesulfonamide (B165840) derivative, will bind to the active site of a protein target. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Research on various N-substituted benzenesulfonamide derivatives has demonstrated the utility of molecular docking in identifying key interactions with their biological targets. For instance, studies on benzenesulfonamide derivatives targeting carbonic anhydrase (CA) isoforms, which are implicated in diseases like cancer and glaucoma, have used docking to elucidate binding modes. nih.govsciforum.netmdpi.com These studies often reveal that the sulfonamide group coordinates with the zinc ion in the active site of CA, while the substituted tail of the molecule forms hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, influencing the inhibitor's potency and selectivity. nih.govnih.gov

In one study, a series of novel N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides were designed and their binding affinities for CA IX were predicted using molecular docking. The results provided a rationale for the observed inhibitory activity and highlighted the potential binding modes, with the most potent inhibitor showing a strong interaction profile. nih.gov Another study on benzenesulfonamide-based imine compounds investigated their binding to DNA. tandfonline.comnih.gov Molecular docking simulations suggested that these compounds locate in the minor groove of DNA, with the sulfonamide oxygen atoms forming hydrogen bonds with nucleotides. tandfonline.comnih.gov

The binding energies and predicted inhibitory constants (Ki) obtained from docking studies are valuable metrics for ranking potential drug candidates. For example, in a study of triazole benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase IX, a designed compound was predicted to have a Ki of approximately 0.07 nM, marking it as a promising lead for experimental validation. nih.gov

Table 1: Representative Molecular Docking Results for Benzenesulfonamide Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Benzenesulfonamide-based imine 8 | FSdsDNA | - | Minor groove binding, H-bonds with DG10/DG16 | tandfonline.comnih.gov |

| N-substituted-β-d-glucosamine derivative 7f | Carbonic Anhydrase IX | - | High inhibitory activity (IC50 = 10.01 nM) | nih.gov |

| Designed triazole benzenesulfonamide 27 | Carbonic Anhydrase IX | - (Predicted Ki ~0.07 nM) | - | nih.gov |

| SLC-0111 analogue | Carbonic Anhydrase II | -9.782 | Metal coordination with Zn, H-bond with Thr199 | sciforum.netmdpi.com |

| SLC-0111 analogue | Carbonic Anhydrase IX | -7.466 | Metal coordination with Zn, H-bond with Thr199 | sciforum.netmdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Ligand-Protein Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes of both the ligand and the protein, the stability of their complex, and the role of solvent molecules.

For benzenesulfonamide derivatives, MD simulations have been employed to validate docking poses and to assess the stability of the ligand-protein complex. A stable root-mean-square deviation (RMSD) of the protein backbone during the simulation indicates that the ligand binding does not cause major disruptive conformational changes. nih.gov For instance, in a study of triazole benzenesulfonamide derivatives, the RMSD of the protein backbone remained stable at around 2.0 Å, suggesting a stable complex. nih.gov

Root-mean-square fluctuation (RMSF) analysis from MD simulations can identify which parts of the protein are more flexible or rigid upon ligand binding. Moderate fluctuations in the catalytic domain of a target protein in the presence of a benzenesulfonamide inhibitor can signify a stable and effective binding event. nih.gov Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, over the simulation time. For example, a reference compound in a study on CA IX inhibitors showed hydrogen bond interactions with specific histidine residues for a significant percentage of the simulation time, underscoring their importance for binding. nih.gov

Studies on N-(6-Indazolyl) benzenesulfonamide derivatives as potential anticancer agents have also utilized molecular dynamics simulations to confirm the stability of the ligand-protein complexes, demonstrating robust binding of the most potent compounds within the target protein's binding site. worldscientific.com

Quantum Chemical Calculations for Delving into Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods can provide detailed information about a molecule's electronic structure, reactivity, and spectroscopic properties. For benzenesulfonamide derivatives, techniques like Density Functional Theory (DFT) are employed to understand their fundamental chemical nature.

Research on benzenesulfonamide derivatives has utilized quantum chemical calculations to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. These calculations can also predict the distribution of electron density, which is crucial for understanding how a molecule will interact with other molecules, including its biological target.

For example, theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) benzenesulfonamide have been performed to determine its equilibrium geometry and molecular orbitals involved in its UV/Vis spectrum. researchgate.net Similar studies on other benzenesulfonamide derivatives help in understanding their electronic transitions and spectroscopic signatures. bsu.bybsu.by

In Silico ADMET Profiling for Assessing Ligand Efficiency and Biopharmaceutical Relevance

Before a compound can be considered a viable drug candidate, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of potential liabilities and guiding the optimization of lead compounds. nih.govresearchgate.net

For benzenesulfonamide derivatives, various in silico tools are used to predict key ADMET parameters. These include predictions of oral bioavailability, blood-brain barrier penetration, interactions with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicity. researchgate.netnih.gov For instance, a study on a benzenesulfonamide analogue of the known CA inhibitor SLC-0111 predicted its pharmacokinetic properties and drug-likeness using online servers. sciforum.net The results indicated that while the compound was considered drug-like according to certain rules, it was also predicted to be quite polar. sciforum.net

Ligand efficiency (LE) is another important metric assessed through in silico methods. It relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). A higher LE value is generally desirable, as it indicates that the compound achieves high potency with a relatively small size, which is often associated with better drug-like properties.

Table 2: Representative In Silico ADMET and Drug-Likeness Predictions for Benzenesulfonamide Derivatives

| Compound/Derivative | Predicted Property | Predicted Value/Outcome | Significance | Reference |

|---|---|---|---|---|

| SLC-0111 analogue | Drug-likeness (Lipinski's Rule) | Compliant | Good potential for oral bioavailability | sciforum.net |

| SLC-0111 analogue | Polarity | Predicted to be too polar | May affect membrane permeability | sciforum.net |

| Benzenesulfonamide derivative AL106 | Bioavailability Score | 0.55 | Acceptable bioavailability potential | nih.gov |

| Benzenesulfonamide derivative AL106 | Lipinski's Rule Violations | 0 | Good drug-likeness for oral administration | nih.gov |

| Benzenesulfonamide derivative AL56 | Topological Polar Surface Area (TPSA) | 208.23 Ų | Higher TPSA, may influence permeability | nih.gov |

Advanced Research Methodologies for Characterizing N 1,3 Dimethylbutyl Benzenesulfonamide and Its Biological Interactions

Application of Advanced Spectroscopic Techniques in Mechanistic Studies (e.g., UV-Vis, FTIR, NMR)

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within a molecule. For benzenesulfonamide (B165840) derivatives, the absorption bands are primarily due to the π → π* transitions of the benzene (B151609) ring. nih.gov The position and intensity of these bands can be influenced by the nature of the substituents on the ring and the nitrogen atom. For instance, the UV-Vis spectrum of the parent compound, benzenesulfonamide, shows absorption maxima that can be used for quantitative analysis. sielc.com It is expected that N-(1,3-dimethylbutyl)benzenesulfonamide would exhibit a similar UV-Vis profile, with potential shifts in the absorption maxima due to the N-alkyl substituent.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In sulfonamides, characteristic vibrational bands are observed for the S=O, S-N, and N-H bonds. jst.go.jprsc.org The asymmetric and symmetric stretching vibrations of the SO2 group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N stretching vibration is observed around 914–895 cm⁻¹. rsc.org The presence of the N-H bond in N-alkylated sulfonamides gives rise to a characteristic stretching vibration. The FTIR spectrum of this compound would be expected to show these characteristic peaks, confirming the presence of the benzenesulfonamide moiety and the N-alkyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. For N-substituted benzenesulfonamides, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the sulfonamide group. amazonaws.comwisc.edureddit.com The signals for the alkyl protons of the 1,3-dimethylbutyl group would appear in the aliphatic region of the ¹H NMR spectrum, and their splitting patterns would provide information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the carbons of the alkyl chain. rsc.org While specific NMR data for this compound is not available, data for related compounds such as N,N-Dimethylbenzenesulfonamide can provide an indication of the expected chemical shifts. nih.gov

Table 1: Representative Spectroscopic Data for Benzenesulfonamide and its Derivatives

| Compound | Spectroscopic Technique | Key Observations |

|---|---|---|

| Benzenesulfonamide | UV-Vis | Absorption maxima characteristic of the benzene ring. sielc.com |

| N-Phenylbenzenesulfonamide | FTIR | Characteristic bands for SO2, S-N, and N-H vibrations. nih.gov |

| Benzenesulfonamide | ¹H NMR (in DMSO-d₆) | Aromatic protons observed between δ 7.47-7.84 ppm; NH₂ protons also observed. chemicalbook.com |

| 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide | ¹³C NMR (in CDCl₃) | Aromatic and aliphatic carbons show distinct chemical shifts. rsc.org |

High-Resolution Mass Spectrometry for Identifying Metabolites and Elucidating Reaction Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of metabolites and the elucidation of metabolic pathways. uniroma1.ityoutube.com Its high mass accuracy allows for the determination of the elemental composition of metabolites, which is crucial for their structural characterization. nih.gov

The metabolic fate of this compound is likely to involve several biotransformation reactions, such as hydroxylation of the alkyl chain or the aromatic ring, and N-dealkylation. HRMS, often coupled with liquid chromatography (LC-HRMS), can be used to separate and detect these metabolites in biological matrices such as liver microsomes or urine. nih.gov

The fragmentation patterns of the parent compound and its metabolites, obtained through tandem mass spectrometry (MS/MS), provide valuable structural information. molnar-institute.com For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂). chemicalbook.com The fragmentation of the N-alkyl side chain can also provide clues about the position of metabolic modifications.

While no specific metabolite studies for this compound were found, research on related N-alkylbenzenesulfonamides has demonstrated the power of mass spectrometry in identifying their metabolites and understanding their fragmentation behavior. mdpi.com

Table 2: Common Metabolic Reactions and HRMS Applications for Sulfonamides

| Metabolic Reaction | Description | HRMS Application |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the alkyl chain or aromatic ring. | Detection of a mass shift corresponding to the addition of an oxygen atom. |

| N-dealkylation | Removal of the alkyl group from the nitrogen atom. | Identification of the resulting primary sulfonamide metabolite. |

| Fragmentation Analysis | Studying the breakdown products of ions in the mass spectrometer. | Elucidation of the structure of metabolites based on characteristic fragment ions. molnar-institute.com |

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Ligand-Macromolecule Complex Structures

Understanding the three-dimensional structure of this compound when bound to its biological target is crucial for elucidating its mechanism of action and for structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for determining the atomic-resolution structures of ligand-macromolecule complexes.

X-ray Crystallography: This technique requires the formation of a high-quality crystal of the protein-ligand complex. The diffraction pattern of X-rays passing through the crystal is used to calculate an electron density map, from which the atomic structure of the complex can be determined. nih.govyoutube.comyoutube.com X-ray crystallography has been extensively used to study the binding of sulfonamide inhibitors to various enzymes, such as carbonic anhydrases. nih.gov These studies have revealed the specific interactions between the sulfonamide moiety and the active site of the enzyme, providing a basis for the design of more potent and selective inhibitors.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins that are difficult to crystallize. nih.govthermofisher.comacs.org In cryo-EM, a solution of the sample is rapidly frozen, and the resulting vitrified ice layer is imaged using an electron microscope. caltech.edufrontiersin.org Computational methods are then used to reconstruct a 3D model from a large number of 2D images. Cryo-EM is particularly useful for studying the structure of small molecule-protein complexes, as it can provide high-resolution structural information without the need for crystallization. nih.govthermofisher.comacs.org

While no crystal or cryo-EM structures of this compound in complex with a biological target are currently available, the methodologies are well-established for studying the interactions of related sulfonamide compounds.

Development and Application of Cell-Based Assays for Ligand-Receptor Interaction Profiling

Cell-based assays are essential for characterizing the biological activity of this compound and for profiling its interactions with specific cellular targets. youtube.comyoutube.com These assays provide a more physiologically relevant context compared to in vitro biochemical assays.

A variety of cell-based assays can be employed to study the effects of sulfonamide derivatives. For example, enzyme inhibition assays can be performed in a cellular context to determine the potency of a compound against its target enzyme within a living cell. nih.gov The cytotoxicity of sulfonamides can be assessed using cell viability assays, such as the MTT assay, on various cancer cell lines. rsc.org

For ligand-receptor interaction profiling, cell-based assays can be designed to measure the binding of a compound to its receptor on the cell surface or within the cell. This can be achieved using techniques such as fluorescence-based assays or reporter gene assays. nih.gov These assays are crucial for understanding the structure-activity relationship of a series of compounds and for identifying lead candidates for further development.

While specific cell-based assay data for this compound is not available in the reviewed literature, numerous studies have demonstrated the application of these assays for the biological evaluation of other sulfonamide derivatives. rsc.orgmdpi.com

Table 3: Examples of Cell-Based Assays for Sulfonamide Compounds

| Assay Type | Principle | Application for Sulfonamides |

|---|---|---|

| Enzyme Inhibition Assay | Measures the inhibition of a target enzyme's activity within a cell. | To determine the cellular potency of sulfonamide-based enzyme inhibitors. nih.gov |

| Cytotoxicity Assay (e.g., MTT) | Assesses the effect of a compound on cell viability and proliferation. | To evaluate the anticancer activity of novel sulfonamide derivatives. rsc.org |

| Receptor Binding Assay | Measures the binding of a ligand to its receptor on or within a cell. | To characterize the interaction of sulfonamide-based ligands with their target receptors. cnr.it |

Future Research Directions and Identified Gaps for N 1,3 Dimethylbutyl Benzenesulfonamide

Exploration of Novel Biological Targets and Therapeutic Applications for Benzenesulfonamide (B165840) Derivatives

While the benzenesulfonamide moiety is famously associated with carbonic anhydrase (CA) inhibition, significant research gaps exist in exploring its full range of biological activities. nih.govscilit.com Future research must extend beyond this well-established target to identify novel protein interactions and therapeutic uses for derivatives like N-(1,3-dimethylbutyl)benzenesulfonamide.

A primary area for future investigation is the inhibition of various kinase families. Tropomyosin receptor kinases (TrkA), for instance, have emerged as a potential target for treating glioblastoma (GBM). tuni.fimdpi.com Studies on novel benzenesulfonamide analogues have demonstrated their potential as kinase inhibitors with promising anticancer properties. tuni.fimdpi.comnih.gov For example, certain derivatives have shown significant cytotoxic effects in TrkA-overexpressing cancer cells, suggesting a viable strategy for developing targeted therapies for aggressive cancers like GBM. tuni.fimdpi.com

Another promising avenue is the modulation of G-protein coupled receptors, such as the angiotensin II (AT2) receptor. nih.gov Novel benzenesulfonamide derivatives have been designed as selective AT2 receptor antagonists, which could lead to new treatments for cardiovascular diseases. nih.gov The development of compounds with agonist versus antagonist activity at this receptor highlights the scaffold's versatility. nih.gov

Beyond cancer and cardiovascular disease, the antimicrobial potential of benzenesulfonamides warrants deeper exploration. researchgate.netnih.gov Specific analogues have shown significant antibacterial and anti-biofilm activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. researchgate.netnih.govrsc.org Research should focus on elucidating the mechanism of this antimicrobial action, which may involve inhibiting bacterial carbonic anhydrases or other novel targets essential for microbial growth. researchgate.netnih.gov The structural features of this compound, particularly its lipophilic alkyl group, could be systematically modified to optimize potency against multidrug-resistant bacterial strains. mdpi.com

The table below summarizes key findings for various benzenesulfonamide derivatives against different biological targets, underscoring the potential for discovering new applications.

| Derivative Class | Biological Target | Research Finding | Relevant Cancer/Cell Line | Citations |

| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Showed significant inhibitory effect with IC50 values ranging from 1.52-6.31 µM and high selectivity. | Triple-negative breast cancer (MDA-MB-231), Breast cancer (MCF-7) | researchgate.netnih.gov |

| Hydrazone-benzenesulfonamides | Tropomyosin receptor kinase A (TrkA) | Compound AL106 identified as a potential anti-GBM agent with an IC50 of 58.6 µM and less toxicity to non-cancerous cells. | Glioblastoma (U87) | tuni.fimdpi.com |

| Biphenylsulfonamides | Angiotensin II (AT2) Receptor | Compound 8l displayed selectivity for the AT2 receptor similar to the classical antagonist PD123,319. | N/A (Receptor Binding Assay) | nih.gov |

| Triazole-benzenesulfonamides | Carbonic Anhydrase XII (CA XII) | Analogue 7h showed potent inhibition (KI of 9.22 nM), significantly stronger than the reference drug Acetazolamide. | Human lung adenocarcinoma (A549) | nih.gov |

Development of Innovative and Sustainable Synthetic Strategies for Complex Benzenesulfonamide Analogues

Traditional synthesis of benzenesulfonamides, often involving the amination of arylsulfonyl chlorides, presents challenges such as the use of potentially genotoxic aromatic amines and harsh reaction conditions. nih.gov A significant gap exists in developing more efficient, sustainable, and versatile synthetic methodologies to create complex analogues of this compound.

Future research should prioritize "green" chemistry principles. One innovative approach is the use of dual copper and visible-light-catalyzed S(O)₂–N coupling, which utilizes aryl azides as the nitrogen source under mild, redox-neutral conditions. nih.gov This method avoids harsh reagents and provides access to structurally diverse derivatives. nih.gov Another sustainable strategy involves optimizing reaction media, such as replacing organic solvents with water-based systems, which has been shown to improve product yields and purity for certain triazinyl-benzenesulfonamide conjugates. nih.gov

Modern catalytic methods offer powerful tools for building molecular complexity. Palladium-catalyzed multi-component reactions, for example, enable the efficient construction of highly substituted heterocyclic systems, such as fluorinated 3-pyrroline (B95000) aminals containing a sulfonamide moiety. acs.orgacs.org Such cascade reactions, which form multiple bonds in a single operation, are highly atom-economical and can be used to synthesize libraries of complex analogues for biological screening. acs.orgacs.org The "click chemistry" concept, particularly the copper-catalyzed azide-alkyne cycloaddition, has also been effectively used to synthesize benzenesulfonamides containing 1,2,3-triazole linkers, which serve as versatile scaffolds for exploring structure-activity relationships. nih.govnih.gov

The table below compares traditional and innovative synthetic strategies for benzenesulfonamide derivatives.

| Synthetic Strategy | Key Features | Advantages | Disadvantages/Limitations | Citations |

| Traditional Method | Amination of arylsulfonyl chlorides with amines. | Well-established, straightforward for simple structures. | Use of potentially genotoxic aromatic amines, often requires harsh conditions. | nih.gov |

| Visible-Light Photocatalysis | Dual copper and visible light catalysis for S(O)₂–N coupling using aryl azides. | Green, mild, redox-neutral conditions, avoids hazardous amines. | Scope may be limited by substrate compatibility with photocatalysis. | nih.gov |

| Water-Based Synthesis | Using water with a base like sodium carbonate instead of organic solvents (e.g., DMF). | Sustainable, can improve yields and purity for certain derivatives, simplifies workup. | Not suitable for all substrates, particularly those sensitive to hydrolysis or oxidation. | nih.gov |

| Pd-Catalyzed Cascade Reactions | Three-component hydroamidation/Heck/Tsuji–Trost reactions. | High atom economy, builds molecular complexity rapidly, access to novel scaffolds. | Requires careful optimization of catalyst, base, and solvent systems. | acs.orgacs.org |

| Click Chemistry | [3+2] cycloaddition of azides (e.g., 4-azidobenzenesulfonamide) and alkynes. | High efficiency, modular, creates stable triazole linkers, good for library synthesis. | Requires synthesis of azide (B81097) and alkyne precursors. | nih.govnih.gov |

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation of Compound Activity

Understanding the precise mechanism of action (MoA) of a drug is critical for its development. A significant gap in the study of this compound and its analogues is the reliance on single-target interaction studies. Future research should integrate multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level understanding of compound activity.

Leveraging large-scale perturbational profiling can reveal the broader biological impact of a compound. nih.gov By treating various cell lines with a benzenesulfonamide derivative and using high-throughput RNA sequencing (e.g., Plate-Seq), researchers can map the resulting changes in gene expression across the entire genome. nih.gov This transcriptomic data can then be used to infer changes in protein activity, uncovering not only the primary MoA but also tissue-specific off-target effects and polypharmacology that may contribute to both efficacy and potential side effects. nih.gov Such studies have the potential to identify novel drug-mediated modulations of previously "undruggable" oncoproteins. nih.gov

Longitudinal multi-omic studies in wellness cohorts can also provide invaluable insights. acs.org By measuring the chemical exposome (including environmental contaminants and their metabolites) alongside proteomic, metabolomic, and gut microbiome profiles over time, it becomes possible to link exposures to specific molecular perturbations in the human body. acs.org Given that compounds like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a structurally related chemical class, are known environmental agents, understanding the metabolic fate and biological impact of this compound through multi-omics is a crucial research direction. researchgate.netnih.govnih.gov This approach can help elucidate its complete metabolic pathway and identify biomarkers of exposure and effect.

Application of Artificial Intelligence and Machine Learning in Rational Design and Prediction of this compound Analogues

The sheer size of chemical space makes the traditional trial-and-error approach to drug discovery inefficient. Artificial intelligence (AI) and machine learning (ML) offer powerful predictive tools that can rationalize and accelerate the design of novel benzenesulfonamide analogues. nih.govresearchgate.net A key future direction is to fully integrate these computational methods into the discovery pipeline for compounds related to this compound.

AI/ML models can be employed for a variety of tasks in drug design. emanresearch.org This includes high-throughput virtual screening of vast chemical libraries to identify initial hit compounds, as well as de novo design, where generative models create entirely new molecules with desired properties. nih.govresearchgate.net For benzenesulfonamides, ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new analogues based on their chemical structure, guiding chemists to synthesize the most promising candidates. tuni.firesearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.